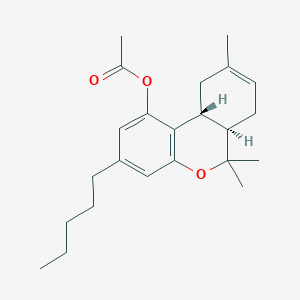

Delta8-THC Acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C23H32O3 |

|---|---|

分子量 |

356.5 g/mol |

IUPAC名 |

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |

InChI |

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10,13-14,18-19H,6-9,11-12H2,1-5H3/t18-,19-/m1/s1 |

InChIキー |

WPRGTCVOBXQUHO-RTBURBONSA-N |

異性体SMILES |

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |

正規SMILES |

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Chemical Synthesis of Delta-8-THC Acetate from Cannabidiol

Disclaimer: The following information is intended for academic and research purposes only. The synthesis of cannabinoid derivatives involves hazardous materials and should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Introduction

Delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (Δ⁸-THC-O-acetate or ATHC) is a synthetic acetate ester of delta-8-tetrahydrocannabinol (Δ⁸-THC).[1][2] It is not a naturally occurring phytocannabinoid.[3] The synthesis is typically a two-step process commencing with cannabidiol (B1668261) (CBD), which is widely available from hemp.[4][5] The first step involves the acid-catalyzed isomerization of CBD to yield Δ⁸-THC.[6][7] The subsequent step is the acetylation of the phenolic hydroxyl group of Δ⁸-THC using acetic anhydride (B1165640) to produce the final product, Δ⁸-THC acetate.[1][4] This guide provides a detailed overview of the chemical principles, experimental protocols, and critical parameters for this synthetic pathway.

Overall Synthesis Pathway

The conversion of Cannabidiol to Delta-8-THC Acetate is achieved in two primary stages:

-

Isomerization: Cyclization of the terpene group in CBD under acidic conditions to form the more thermodynamically stable Δ⁸-THC isomer.

-

Acetylation: Esterification of the C-1 phenolic hydroxyl group of Δ⁸-THC to form the acetate ester.

Caption: Overall two-step reaction pathway from CBD to Delta-8-THC Acetate.

Step 1: Isomerization of CBD to Delta-8-THC

The conversion of CBD to Δ⁸-THC is an acid-catalyzed intramolecular cyclization.[8] The reaction can produce a mixture of THC isomers, including the regulated Δ⁹-THC.[9][10] Reaction conditions must be carefully controlled to maximize the yield of the desired Δ⁸-THC, which is the more thermodynamically stable product compared to Δ⁹-THC.[6]

Experimental Protocol: Isomerization

This protocol is a generalized representation based on common laboratory methods.

-

Dissolution: Dissolve CBD isolate in a suitable organic solvent (e.g., heptane, hexane (B92381), toluene (B28343), or glacial acetic acid) in a reaction vessel.[7][11][12]

-

Catalyst Addition: Add an acid catalyst to the solution. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or various Lewis acids.[8][13] The addition may cause an exothermic reaction.[7]

-

Reaction: Heat the mixture under reflux at a specific temperature for a defined period.[7] The reaction progress can be monitored using analytical techniques like Thin-Layer Chromatography (TLC).[14]

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the acid by washing with a basic solution, such as a saturated sodium bicarbonate solution, until effervescence ceases.[14][15]

-

Extraction & Wash: Perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and impurities.[14]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., calcium chloride) and then remove the solvent under reduced pressure using a rotary evaporator.[14]

-

Purification: The resulting crude Δ⁸-THC oil is typically purified by distillation to separate it from unreacted starting material, byproducts (like Δ⁹-THC), and residual solvents.[9][12]

Summary of Isomerization Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time | Selectivity / Outcome | Reference(s) |

| p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | Several hours | Favors formation of Δ⁸-THC over Δ⁹-THC. | [13] |

| Sulfuric Acid (H₂SO₄) | Cyclohexane | Not specified | Not specified | Effective for conversion, can produce Δ⁸-THC. | [13] |

| Glacial Acetic Acid | Glacial Acetic Acid | Not specified | 72 hours | Converts CBD to over 50% Δ⁸-THC. | [11] |

| Boron Trifluoride Etherate (BF₃·Et₂O) | Dichloromethane (CH₂Cl₂) | 0 | 1.5 hours | 98% conversion; 54% Δ⁹-THC, 30% Δ⁸-THC. | [8] |

| Aluminum Trichloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 0 | 1.5 hours | 95% conversion; 77% Δ⁹-THC, 10% Δ⁸-THC. | [8] |

| Chlorosulfuric Acid (HSO₃Cl) | Dichloromethane (CH₂Cl₂) | -10 | 10 minutes | Fast reaction; 84% selectivity for Δ⁸-THC. | [8] |

Step 2: Acetylation of Delta-8-THC to Delta-8-THC Acetate

This step involves the esterification of the phenolic hydroxyl group of Δ⁸-THC using acetic anhydride.[4][16] An acid catalyst, such as sulfuric acid, is often used to increase the reaction rate.[14][15] This is the same chemical reaction used to convert morphine into heroin.[3]

Experimental Protocol: Acetylation

-

Reactant Preparation: Dissolve the purified Δ⁸-THC oil in a suitable solvent like hexane.[14]

-

Reagent Addition: In a flask, combine the Δ⁸-THC solution with a molar excess of acetic anhydride.[15] The reaction is often performed in an ice bath to control the initial temperature.[14][15]

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid dropwise while swirling the flask.[14][15]

-

Reaction: Move the reaction to a heating mantle and carry it out under light reflux for several hours.[14] Monitor the reaction's completion via TLC.[14]

-

Quenching: Once complete, cool the solution and carefully quench the reaction by adding water to hydrolyze the excess acetic anhydride into acetic acid.[14]

-

Neutralization and Extraction: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acids.[14] Remove the aqueous layer.

-

Washing: Wash the organic layer again with a saturated NaCl (brine) solution.[14]

-

Drying and Solvent Removal: Separate the organic layer, dry it with an anhydrous salt, and concentrate the solution under vacuum to remove the solvent.[14]

-

Final Purification: The crude Δ⁸-THC acetate is purified, typically via short-path distillation under high vacuum, to yield a pure and potent final product.[14][17]

Summary of Acetylation Reaction Conditions

| Reactant | Acetylating Agent | Catalyst | Solvent | Temperature | Time | Reference(s) |

| Δ⁸-THC / Δ⁹-THC | Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Hexane | Reflux | ~3 hours | [14] |

| THC Extract | Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Hexane | Ice bath, then heated | Not specified | [15] |

| Cannabis Oil (THC) | Acetic Anhydride | None specified | None (neat) | 120-135°C (Reflux) | Not specified | [17] |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of Δ⁸-THC Acetate.

Analytical Characterization

Throughout the synthesis, analytical methods are crucial for monitoring reaction progress and assessing the purity of the intermediate and final products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of cannabinoids and their acetate esters.[4][16]

-

High-Performance Liquid Chromatography (HPLC): Commonly used for potency testing and analysis of cannabinoid content in extracts and final products.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized compounds.[18]

The conversion of CBD can lead to numerous byproducts, and high-resolution mass spectrometry may be required to characterize unknown components in the resulting distillates.[10]

Safety Precautions

The described synthesis involves highly hazardous chemicals and processes:

-

Corrosive Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive and can cause severe burns.[15]

-

Acetic Anhydride: This reagent is corrosive, flammable, and explosive.[15][19]

-

Solvents: Organic solvents like hexane and toluene are flammable and pose inhalation risks.[9]

-

Exothermic Reactions: The addition of acid catalysts can generate significant heat, potentially leading to runaway reactions if not properly controlled.[7]

All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15]

References

- 1. A Guide to Delta-8 vs. THCOa: Extraction, Products, Safety, Legality, Testing & More [acslab.com]

- 2. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 4. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hempindustrydaily.com [hempindustrydaily.com]

- 6. researchgate.net [researchgate.net]

- 7. hempbenchmarks.com [hempbenchmarks.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Guide to Delta-8 THC Synthesis: Processing, Safety & Purity [acslab.com]

- 10. lcms.cz [lcms.cz]

- 11. quora.com [quora.com]

- 12. vidaoptimacbd.com [vidaoptimacbd.com]

- 13. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. THC-O-acetate synthesis - Page 5 - Pre/Post-Processing - Future4200 [future4200.com]

- 15. THC Acetate | Skunk Pharm Research [skunkpharmresearch.com]

- 16. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US10569189B1 - Method for acetylation of cannabinoids - Google Patents [patents.google.com]

- 18. preprints.org [preprints.org]

- 19. What Is THC-O Acetate, And Why Is It Getting Attention? [forbes.com]

An In-depth Technical Guide to the Structural Elucidation of Delta-8-THC Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-8-tetrahydrocannabinol acetate (B1210297) (delta-8-THC acetate) is a synthetic derivative of delta-8-THC, a psychoactive cannabinoid found in the Cannabis sativa plant. While delta-8-THC itself is a minor constituent of cannabis, its acetate ester has gained attention in the scientific and forensic communities. The acetylation of delta-8-THC is a chemical modification that can alter its pharmacological properties. This guide provides a comprehensive overview of the analytical methodologies and data interpretation crucial for the unambiguous structural elucidation of delta-8-THC acetate.

The synthesis of delta-8-THC acetate is typically achieved through the reaction of delta-8-THC with acetic anhydride.[1][2] This process adds an acetyl group to the phenolic hydroxyl group of the delta-8-THC molecule. The resulting compound is of interest to researchers for its potential as a prodrug and its unique pharmacological profile. Accurate and reliable analytical methods are paramount for its identification, quantification, and the characterization of its purity in various matrices.

Physicochemical Properties of Delta-8-THC Acetate

A thorough understanding of the physicochemical properties of delta-8-THC acetate is fundamental for developing appropriate analytical methods for its extraction, separation, and detection. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂O₃ | [3][4] |

| Molecular Weight | 356.5 g/mol | [3][4] |

| IUPAC Name | [(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | [3] |

| CAS Number | 23050-54-6 | [4] |

| XLogP3 | 5.8 | [3] |

| Solubility | Soluble in acetonitrile | [4] |

Analytical Techniques for Structural Elucidation

The structural elucidation of delta-8-THC acetate relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like delta-8-THC acetate. It offers excellent chromatographic separation and provides mass spectra that are highly specific for molecular identification.

Experimental Protocol:

A common approach for the GC-MS analysis of delta-8-THC acetate involves the following steps:

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile. For complex matrices, a liquid-liquid extraction may be necessary.

-

Derivatization (Optional but Recommended): To improve chromatographic performance and thermal stability, cannabinoids are often derivatized prior to GC-MS analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common practice.[5]

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. The instrument is operated under specific conditions to achieve optimal separation and detection.

Table of GC-MS Parameters:

| Parameter | Typical Value | Source |

| GC Column | Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | [1] |

| Injection Mode | Splitless | [1] |

| Injector Temperature | 250 °C | [1] |

| Oven Temperature Program | Initial temp 150°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 2 min | [1] |

| Carrier Gas | Helium | [1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [4] |

| Mass Analyzer | Quadrupole or Ion Trap | [1] |

| Scan Range | m/z 40-550 | [1] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including delta-8-THC acetate, without the need for derivatization.

Experimental Protocol:

A typical LC-MS/MS workflow for the quantification of delta-8-THC acetate is as follows:

-

Sample Preparation: Samples are dissolved in an appropriate solvent, often the mobile phase, and filtered before injection. For biological samples, protein precipitation or solid-phase extraction (SPE) may be required.[6][7]

-

Chromatographic Separation: The sample is injected onto an LC column where delta-8-THC acetate is separated from other components.

-

MS/MS Detection: The analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]

Table of LC-MS/MS Parameters:

| Parameter | Typical Value | Source |

| LC Column | C18 or PFP column (e.g., 100 x 3 mm, 2.6 µm) | [8][9] |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate | [9] |

| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate | [9] |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of mobile phase B | [9] |

| Flow Rate | 0.5 mL/min | [9] |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | [8] |

| Mass Analyzer | Triple Quadrupole | [8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. While GC-MS and LC-MS/MS are excellent for identification and quantification, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[10][11] For delta-8-THC acetate, 1H and 13C NMR would confirm the presence of the acetyl group and its attachment to the phenolic oxygen, as well as verify the position of the double bond in the delta-8 position.[10][12]

Visualizations

Analytical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive structural analysis of delta-8-THC acetate.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. earthyselect.com [earthyselect.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Receptor mechanisms underlying the CNS effects of cannabinoids: CB1 receptor and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Delta-8-THC Acetate on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC acetate) is a synthetic analog of delta-8-tetrahydrocannabinol (delta-8-THC), a psychoactive cannabinoid found in the Cannabis plant. Emerging evidence strongly indicates that delta-8-THC acetate functions as a prodrug, undergoing rapid deacetylation in vivo to yield delta-8-THC.[1] Consequently, the pharmacological effects of delta-8-THC acetate are primarily attributable to the activity of delta-8-THC at cannabinoid receptors. This technical guide provides a comprehensive overview of the mechanism of action of delta-8-THC on cannabinoid receptors, focusing on its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of signaling cascades and experimental workflows are included to support further research and drug development efforts.

Introduction: Delta-8-THC Acetate as a Prodrug

Delta-8-THC acetate is the acetate ester of delta-8-THC. The addition of the acetate group increases the lipophilicity of the molecule, which may enhance its absorption and ability to cross the blood-brain barrier. However, this modification also renders the compound inactive until the acetate group is cleaved by esterase enzymes in the body.[1] Studies in human liver microsomes have demonstrated that cannabinoid acetate analogs are rapidly metabolized into their corresponding parent cannabinoids.[1] Therefore, to understand the mechanism of action of delta-8-THC acetate, it is essential to examine the pharmacology of its active metabolite, delta-8-THC.

Interaction of Delta-8-THC with Cannabinoid Receptors

Delta-8-THC exerts its effects primarily through interaction with the two main cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. Delta-8-THC is characterized as a partial agonist at both CB1 and CB2 receptors, exhibiting a pharmacological profile similar to, but with lower potency than, delta-9-tetrahydrocannabinol (delta-9-THC).[2][3]

Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Multiple studies have characterized the binding affinity of delta-8-THC for CB1 and CB2 receptors, with some variability in the reported values, likely due to differences in experimental conditions and cell systems used.

| Compound | Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| Delta-8-THC | CB1 | Human | HEK293 | [3H]-CP-55,940 | 78 ± 5 | [2] |

| CB2 | Human | HEK293 | [3H]-CP-55,940 | 12 ± 2 | [2] | |

| Delta-8-THC | CB1 | Human | HEK293 | Not Specified | 28.5 | [4] |

| CB2 | Human | HEK293 | Not Specified | 25.0 | [4] | |

| Delta-8-THC | CB1 | Rat | Brain Cortex | Not Specified | 44 | [4] |

| Delta-8-THC | CB1 | Mouse | Brain | Not Specified | 39.3 - 179 | [3] |

| Delta-9-THC | CB1 | Human | HEK293 | [3H]-CP-55,940 | 18 ± 4 | [2] |

| CB2 | Human | HEK293 | [3H]-CP-55,940 | 42 ± 9 | [2] |

Functional Activity

As a partial agonist, delta-8-THC activates CB1 and CB2 receptors but elicits a submaximal response compared to a full agonist. This functional activity can be assessed through various assays that measure downstream signaling events, such as G-protein activation, adenylyl cyclase inhibition, and MAP kinase activation.

Upon activation by delta-8-THC, the Gi/o protein coupled to CB1 and CB2 receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This is a hallmark of CB1/CB2 receptor activation.

| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% Inhibition) | Reference |

| Delta-8-THC | Human CHO-K1 | Forskolin-induced cAMP accumulation | 82 | Not Specified | [4] |

| Delta-8-THC | Rat CHO-K1 | Forskolin-induced cAMP accumulation | 27.4 | Not Specified | [4] |

| Delta-8-THC | Whole Brain Synaptosomes | Forskolin-induced cAMP accumulation | Not Specified | 13% at 1 µM | [4] |

| Delta-9-THC | N18TG2 Neuroblastoma | Adenylate Cyclase Inhibition | 500 | Not Specified |

Activation of cannabinoid receptors can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including gene expression, cell proliferation, and survival. While qualitative data indicates that cannabinoids like THC can induce ERK phosphorylation, specific EC50 and Emax values for delta-8-THC are not well-documented in the available literature.

Signaling Pathways

The binding of delta-8-THC to CB1 and CB2 receptors triggers a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, while a secondary pathway involves the activation of the MAPK/ERK cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cannabinoids with their receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: [3H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Test compound: Delta-8-THC.

-

Non-specific binding control: A high concentration of an unlabeled potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (delta-8-THC) in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [3H]-CP-55,940 (final concentration ~0.5-2 nM), and cell membranes.

-

Non-specific Binding: Non-specific binding control, [3H]-CP-55,940, and cell membranes.

-

Competitive Binding: Test compound dilutions, [3H]-CP-55,940, and cell membranes.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G-protein activation.

Materials:

-

Cell membranes from cells expressing CB1 or CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Test compound: Delta-8-THC.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

Procedure:

-

Prepare serial dilutions of delta-8-THC.

-

In a microplate, add cell membranes, GDP (10-100 µM), and the test compound dilutions.

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure bound radioactivity by scintillation counting.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the log concentration of delta-8-THC.

-

Determine EC50 and Emax values from the resulting dose-response curve using non-linear regression.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., HEK-293 or CHO-K1).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compound: Delta-8-THC.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed cells in a microplate and allow them to adhere.

-

Pre-treat cells with IBMX for 15-30 minutes.

-

Add serial dilutions of delta-8-THC and incubate for 15-30 minutes.

-

Stimulate the cells with forskolin (1-10 µM) for 15-30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of delta-8-THC.

-

Determine EC50 and Emax values from the dose-response curve.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway.

Materials:

-

Whole cells expressing CB1 or CB2 receptors.

-

Test compound: Delta-8-THC.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with various concentrations of delta-8-THC for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Plot the fold increase in ERK phosphorylation against the log concentration of delta-8-THC to determine EC50 and Emax.

-

Conclusion

Delta-8-THC acetate acts as a prodrug, with its pharmacological activity being dependent on its in vivo conversion to delta-8-THC. Delta-8-THC is a partial agonist at both CB1 and CB2 receptors, with a lower binding affinity and potency compared to delta-9-THC. Its mechanism of action involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of the MAPK/ERK signaling pathway. Further research is warranted to fully elucidate the quantitative aspects of delta-8-THC's functional activity, particularly regarding G-protein activation and ERK phosphorylation, and to understand the complete pharmacokinetic and pharmacodynamic profile of delta-8-THC acetate in humans. The experimental protocols and data presented in this guide provide a framework for continued investigation into the therapeutic potential and safety of this emerging cannabinoid.

References

- 1. thewercshop.com [thewercshop.com]

- 2. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

Analytical Characterization of Delta-8-THC-O-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-8-tetrahydrocannabinol-O-acetate (Δ8-THC-O-acetate) is a semi-synthetic cannabinoid derived from delta-8-tetrahydrocannabinol (B88935) (Δ8-THC).[1][2][3] As an acetate (B1210297) ester of THC, it is considered a prodrug, meaning it becomes pharmacologically active after being metabolized in the body to Δ8-THC.[4] Its emergence in both recreational and wellness markets has necessitated robust analytical methods for its accurate identification, quantification, and characterization to ensure product safety, regulatory compliance, and to understand its pharmacological profile. This guide provides a comprehensive overview of the analytical techniques and methodologies for the characterization of Δ8-THC-O-acetate.

Delta-8-THC-O-acetate is synthesized from Δ8-THC through a reaction with acetic anhydride.[1][2][3][5] This process alters the chemical structure and properties of the parent compound, leading to potential differences in potency and bioavailability. The legal status of Δ8-THC-O-acetate is complex and varies by jurisdiction, often depending on whether it is classified as a synthetic cannabinoid.[3][6]

Physicochemical Properties

A summary of the key physicochemical properties of Δ8-THC-O-acetate is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂O₃ | [7][8] |

| Molecular Weight | 356.5 g/mol | [7][8] |

| CAS Number | 23050-54-6 | [7] |

| Purity (as a reference standard) | ≥ 98% | [7] |

| Formulation | A solution in acetonitrile | [7] |

| Stability | ≥ 4 years (as a reference standard) | [7] |

Analytical Methodologies

A variety of analytical techniques are employed for the characterization of Δ8-THC-O-acetate, often in combination to provide comprehensive data on its identity, purity, and concentration in various matrices.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the identification and quantification of Δ8-THC-O-acetate.[1][2][5] It offers high separation efficiency and provides detailed mass spectral data for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of Δ8-THC-O-acetate, particularly in complex matrices like biological fluids.[1][3][5][9] It provides high sensitivity and selectivity, allowing for the detection and quantification of the analyte at low concentrations.

Direct Analysis in Real Time-Time-of-Flight Mass Spectrometry (DART-MS) has been utilized for the rapid identification of Δ8-THC-O-acetate by providing exact mass measurements.[1][2][5]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for the structural elucidation of Δ8-THC-O-acetate.[10][11][12] Both ¹H and ¹³C NMR are used to confirm the molecular structure and identify impurities.

Experimental Protocols

Sample Preparation for Commercial Products (Plant Material and Edibles)

-

Extraction: A representative sample of the product is homogenized. For plant material, extraction is typically performed with a suitable organic solvent like methanol. For edibles, a multi-step extraction process may be necessary to remove interfering matrix components.

-

Dilution: The extract is diluted to a suitable concentration for analysis.

-

Filtration: The diluted extract is filtered to remove any particulate matter before injection into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrument: Agilent 7890B GC with a 5977A MS detector (or equivalent).

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.[5]

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40–550.[1]

-

Monitored Ions for Δ8-THC-O-acetate: m/z 231, 297, 356.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Instrument: Sciex 5500 Triple Quadrupole Mass Spectrometer with an ExionLC AC system (or equivalent).

-

Column: UCT SelectraCore® PFPP (100 x 2.1 mm, 3 µm) or equivalent.[9]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of Δ8-THC-O-acetate from other cannabinoids.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Key Parameters: Optimized declustering potential, collision energy, and cell exit potential for the specific transitions of Δ8-THC-O-acetate.

Quantitative Data

The following table summarizes quantitative data for Δ8-THC-O-acetate and related compounds found in commercial products from a published study.[1]

| Product Type | Analyte | Concentration (mg/gummy) |

| Edible Gummy | Δ8-THC | 0.18 |

| Edible Gummy | Δ9-THC | 0.058 |

| Edible Gummy | Δ8-THC-O-acetate | 0.30 |

| Edible Gummy | Δ9-THC-O-acetate | 0.45 |

| Edible Gummy | CBD-di-O-acetate | 0.19 |

Visualizations

Synthesis of Δ8-THC-O-Acetate

Caption: Synthesis of Δ8-THC-O-Acetate from Δ8-THC.

Analytical Workflow for Δ8-THC-O-Acetate

Caption: General analytical workflow for Δ8-THC-O-acetate.

Metabolic Pathway of Δ8-THC-O-Acetate

Caption: Metabolic conversion of Δ8-THC-O-acetate.

Metabolism and Pharmacokinetics

Delta-8-THC-O-acetate is considered a prodrug that is rapidly metabolized in the body to Δ8-THC.[3] This conversion is thought to occur through hydrolysis of the acetate ester. Following its conversion, Δ8-THC undergoes further metabolism, primarily by cytochrome P450 enzymes in the liver, to form hydroxylated and carboxylated metabolites, such as 11-hydroxy-Δ8-THC and 11-nor-9-carboxy-Δ8-THC (Δ8-THC-COOH).[13] These metabolites can then be glucuronidated for excretion.[13][14] The metabolic pathway is analogous to that of Δ9-THC.[13]

Conclusion

The analytical characterization of Δ8-THC-O-acetate is crucial for understanding its properties, ensuring product safety, and complying with regulations. A combination of chromatographic and spectroscopic techniques, particularly GC-MS, LC-MS/MS, and NMR, provides a robust framework for its identification, quantification, and structural elucidation. As the market for novel cannabinoids continues to evolve, the development and validation of reliable analytical methods will remain a critical area of focus for researchers, scientists, and drug development professionals.

References

- 1. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Cannabinoid Acetate Analogs (Δ9-THC-O-A, Δ8-THC-O-A, and CBD-di-O-A) B" by Natalie Ortiz [scholarscompass.vcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. THC-O-acetate - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Delta8-THC Acetate | C23H32O3 | CID 14589394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. unitedchem.com [unitedchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serum and Urine Quantification of Delta-8 and Delta-9 Tetrahydrocannabinol Carboxylic Acid Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Delta-8-THC Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Δ⁸-THC-O-acetate and the Role of NMR

Delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC) is a psychoactive cannabinoid found in the Cannabis plant. Its acetylated form, Δ⁸-THC-O-acetate, is a semi-synthetic derivative that has gained attention in the market. The acetylation of the phenolic hydroxyl group of Δ⁸-THC is believed to enhance its bioavailability and potency, acting as a prodrug that is metabolized into Δ⁸-THC in the body.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of cannabinoids. It provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. For drug development and quality control, NMR is crucial for confirming the identity of synthesized compounds, determining purity, and identifying byproducts or degradation products.

Synthesis of Δ⁸-THC-O-acetate

The synthesis of Δ⁸-THC-O-acetate is typically achieved through the acetylation of Δ⁸-THC. A common laboratory-scale procedure involves the use of acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270).

Experimental Protocol: Synthesis

Materials:

-

Delta-8-THC (Δ⁸-THC)

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve a known quantity of Δ⁸-THC in dichloromethane in a round-bottom flask.

-

Add an excess of pyridine to the solution, followed by the dropwise addition of an excess of acetic anhydride.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Δ⁸-THC-O-acetate.

-

Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a hexane-ethyl acetate (B1210297) gradient) to obtain pure Δ⁸-THC-O-acetate.

NMR Analysis of Δ⁸-THC and Estimated Data for Δ⁸-THC-O-acetate

Due to the lack of published, experimentally-derived ¹H and ¹³C NMR data for Δ⁸-THC-O-acetate, this section provides the established NMR data for its precursor, Δ⁸-THC, and an estimation of the expected chemical shifts for Δ⁸-THC-O-acetate based on known substituent effects of acetylation on a phenolic ring.

¹H and ¹³C NMR Data for Δ⁸-THC

The following table summarizes the ¹H and ¹³C NMR chemical shifts for Δ⁸-THC, which serve as a baseline for understanding the spectrum of its acetylated derivative.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 6.27 (d, J = 1.6 Hz) | 107.7 |

| 4 | 6.10 (d, J = 1.6 Hz) | 110.2 |

| 5 | - | 154.9 |

| 6 | - | 107.7 |

| 7 | 5.43 (m) | 123.8 |

| 8 | - | 134.4 |

| 9α | 3.19 (m) | 45.9 |

| 9β | - | - |

| 10 | 2.70 (m) | 31.5 |

| 10a | 2.45 (m) | 30.5 |

| 6a | - | 76.9 |

| 1' | 2.45 (t, J = 7.5 Hz) | 35.7 |

| 2' | 1.58 (m) | 31.0 |

| 3' | 1.30 (m) | 22.5 |

| 4' | 1.30 (m) | - |

| 5' | 0.88 (t, J = 7.0 Hz) | 14.1 |

| CMe | 1.70 (s) | 24.1 |

| 6-Me(α) | 1.37 (s) | 27.5 |

| 6-Me(β) | 1.10 (s) | 27.5 |

Note: Data compiled from publicly available spectral databases and literature on cannabinoid analysis. Chemical shifts may vary slightly depending on the solvent and instrument used.

Estimated ¹H and ¹³C NMR Data for Δ⁸-THC-O-acetate

Acetylation of the phenolic hydroxyl group at the C-1 position will induce predictable changes in the chemical shifts of the nearby aromatic protons and carbons. The electron-withdrawing nature of the acetyl group will cause a downfield shift (to higher ppm values) for the aromatic protons (H-2 and H-4) and the carbon to which it is attached (C-1).

The table below presents the estimated ¹H and ¹³C NMR chemical shifts for Δ⁸-THC-O-acetate.

| Position | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) | Rationale for Estimation |

| 2 | ~6.5 - 6.7 | ~110 - 112 | Downfield shift due to deshielding by the acetyl group. |

| 4 | ~6.3 - 6.5 | ~112 - 114 | Downfield shift due to deshielding by the acetyl group. |

| 5 | - | ~152 - 154 | Minor change expected. |

| 6 | - | ~110 - 112 | Minor change expected. |

| 7 | 5.43 (m) | 123.8 | No significant change expected. |

| 8 | - | 134.4 | No significant change expected. |

| 9α | 3.19 (m) | 45.9 | No significant change expected. |

| 9β | - | - | No significant change expected. |

| 10 | 2.70 (m) | 31.5 | No significant change expected. |

| 10a | 2.45 (m) | 30.5 | No significant change expected. |

| 6a | - | 76.9 | No significant change expected. |

| 1' | 2.45 (t, J = 7.5 Hz) | 35.7 | No significant change expected. |

| 2' | 1.58 (m) | 31.0 | No significant change expected. |

| 3' | 1.30 (m) | 22.5 | No significant change expected. |

| 4' | 1.30 (m) | - | No significant change expected. |

| 5' | 0.88 (t, J = 7.0 Hz) | 14.1 | No significant change expected. |

| CMe | 1.70 (s) | 24.1 | No significant change expected. |

| 6-Me(α) | 1.37 (s) | 27.5 | No significant change expected. |

| 6-Me(β) | 1.10 (s) | 27.5 | No significant change expected. |

| -OCOCH₃ | ~2.2 - 2.4 (s) | ~169 - 171 (C=O), ~20 - 22 (CH₃) | Characteristic chemical shifts for an acetate group. |

Disclaimer: The ¹H and ¹³C NMR data for Δ⁸-THC-O-acetate presented in this table are estimations based on established principles of NMR spectroscopy and the known data of its precursor. This data should be used as a guide and confirmed with an analytical reference standard.

Experimental Protocol: NMR Analysis

Instrumentation and Solvents:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified Δ⁸-THC-O-acetate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: appropriate for the chemical shift range of the compound

-

-

Acquire a ¹³C NMR spectrum. Typical parameters include:

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled

-

-

(Optional but recommended for full characterization) Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the full structure and assignments.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the analysis and biological context of Δ⁸-THC-O-acetate.

Caption: Experimental workflow for the synthesis and NMR analysis of Δ⁸-THC-O-acetate.

Caption: Simplified signaling pathway of Δ⁸-THC-O-acetate as a prodrug.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of Δ⁸-THC-O-acetate for researchers and professionals in drug development. While a definitive, published NMR spectrum for Δ⁸-THC-O-acetate is currently elusive, the provided estimated data, based on sound chemical principles and the known spectrum of its precursor, offers a valuable starting point for analytical work. The detailed experimental protocols for synthesis and NMR analysis, along with the illustrative diagrams, aim to facilitate further research and ensure the accurate characterization of this emerging cannabinoid derivative. It is strongly recommended that any analytical work on Δ⁸-THC-O-acetate be confirmed against a certified reference material when it becomes available.

Unraveling the Fragmentation Fingerprint of Delta-8-THC Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC-O-acetate). Designed for researchers, scientists, and drug development professionals, this document details the core fragmentation pathways, presents quantitative data, and outlines detailed experimental protocols for the analysis of this emerging synthetic cannabinoid.

Core Concepts in Mass Spectrometry of Cannabinoids

Mass spectrometry is a powerful analytical technique used to identify and characterize chemical compounds by measuring their mass-to-charge ratio (m/z). When a molecule, such as delta-8-THC acetate, is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation and identification. The fragmentation of cannabinoids, including THC isomers and their derivatives, is often characterized by specific cleavage patterns, such as the retro-Diels-Alder reaction, which provides valuable structural information.

Mass Spectrometry Fragmentation of Delta-8-THC Acetate

The electron ionization (EI) mass spectrum of delta-8-THC acetate is characterized by several key fragment ions. The molecular ion ([M]⁺) for delta-8-THC acetate (C₂₃H₃₂O₃) has a mass-to-charge ratio (m/z) of 356.5. Analysis of this compound by gas chromatography-mass spectrometry (GC-MS) reveals a characteristic fragmentation pattern with major ions observed at m/z 356, 297, and 231.[1]

A proposed fragmentation pathway for delta-8-THC acetate is initiated by the ionization of the molecule. The subsequent fragmentation likely involves the loss of the acetyl group, followed by further characteristic cleavages of the cannabinoid core.

Table 1: Key Fragment Ions of Delta-8-THC Acetate and Their Proposed Structures

| m/z | Proposed Fragment | Description of Formation |

| 356 | [C₂₃H₃₂O₃]⁺ | Molecular Ion |

| 297 | [C₂₀H₂₅O₂]⁺ | Loss of an acetyl radical (•COCH₃) from the molecular ion. |

| 231 | [C₁₆H₁₉O]⁺ | Further fragmentation of the m/z 297 ion, potentially through a retro-Diels-Alder reaction, a common fragmentation pathway for cannabinoids.[2] |

Experimental Protocols

The analysis of delta-8-THC acetate and other cannabinoids is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Derivatization

For GC-MS analysis, derivatization is often necessary to improve the thermal stability and chromatographic behavior of cannabinoids. Silylation is a common derivatization technique. However, for the analysis of acetate derivatives, direct analysis without further derivatization is also possible.

Protocol for Acetylation of THC Standards: [1]

-

Dry down 10 µL of a 1 mg/mL solution of delta-8-THC standard.

-

Add 50 µL of pyridine (B92270) and 25 µL of acetic anhydride (B1165640) to the dried standard.

-

Vortex the mixture and incubate overnight at 70-75°C.

-

Dry the sample under a stream of nitrogen and reconstitute in 1 mL of methanol (B129727) to yield a 10 µg/mL standard of delta-8-THC acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A typical GC-MS method for the analysis of THC acetates is as follows:[1]

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Injection: 1 µL, splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: 2 minutes at 300°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Monitored Ions for Delta-8-THC Acetate: m/z 231, 297, 356.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity and can often be performed without derivatization.

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

-

Column: A C18 or similar reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry:

-

MS1: Scan for the precursor ion of delta-8-THC acetate (m/z 357 [M+H]⁺).

-

MS2: Fragment the precursor ion and monitor for the characteristic product ions (e.g., m/z 297, 231).

-

Data Presentation

The quantitative analysis of delta-8-THC acetate fragmentation is crucial for its unambiguous identification, especially in the presence of isomers like delta-9-THC acetate. The relative abundance of the key fragment ions can help differentiate between these closely related compounds.

Table 2: Illustrative Quantitative Fragmentation Data for Delta-8-THC Acetate (EI-MS)

| Fragment Ion (m/z) | Relative Abundance (%) |

| 356 | 25 |

| 297 | 100 |

| 231 | 60 |

Note: The values in Table 2 are illustrative and can vary depending on the specific instrumentation and analytical conditions. Researchers should establish these values in their own laboratories using certified reference standards.

Conclusion

The mass spectrometric fragmentation of delta-8-THC acetate provides a distinct analytical signature that is essential for its identification and characterization. The primary fragmentation pathway involves the loss of the acetyl group to form the ion at m/z 297, followed by further fragmentation to yield the ion at m/z 231, likely via a retro-Diels-Alder mechanism. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can confidently analyze for the presence of delta-8-THC acetate in various matrices. The use of standardized methods and the careful interpretation of fragmentation data are paramount for ensuring the accuracy and reliability of analytical results in the evolving landscape of cannabinoid research.

References

Preliminary Toxicology Screening of Delta-8-THC Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the preliminary toxicology of delta-8-THC acetate (B1210297). It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment. Significant gaps exist in the scientific literature regarding the toxicology of this compound.

Introduction

Delta-8-tetrahydrocannabinol acetate (delta-8-THC-O-acetate) is a synthetic cannabinoid derived from cannabidiol (B1668261) (CBD).[1] Its emergence in the consumer market has raised significant public health concerns, primarily due to the lack of comprehensive toxicological data. This guide provides an in-depth overview of the current understanding of its toxicological profile, focusing on key areas of concern for researchers and drug development professionals. The most significant and well-documented risk associated with delta-8-THC acetate is the formation of ketene (B1206846), a highly toxic gas, upon heating.[2][3][4][5]

Synthesis and Thermal Degradation

Delta-8-THC acetate is typically synthesized from hemp-derived CBD. The process involves the conversion of CBD to delta-8-THC, followed by acetylation using acetic anhydride.[6][7] This process is critical from a toxicological standpoint due to the instability of the acetate group at high temperatures.

Synthesis Pathway

The general synthesis pathway involves two main steps.

Thermal Degradation and Ketene Formation

When heated, such as in vaping products, delta-8-THC acetate undergoes thermal degradation to produce ketene, a highly reactive and toxic gas.[2][3][4][5] This reaction is analogous to the thermal decomposition of vitamin E acetate, which was strongly linked to the 2019-2020 outbreak of e-cigarette or vaping product use-associated lung injury (EVALI).[2]

Toxicological Data

Comprehensive toxicological data for delta-8-THC acetate is scarce in peer-reviewed literature. The following sections summarize the available information, including data on related compounds where specific data for delta-8-THC acetate is lacking.

Acute Toxicity

No specific LD50 values for delta-8-THC acetate have been published. Safety Data Sheets (SDS) for delta-8-THC and its acetate primarily detail the hazards of the solvent carrier, such as acetonitrile (B52724) or methanol, and provide general warnings for the compound itself without quantitative toxicity data.[8][9]

For the parent compound, delta-9-THC, oral LD50 values in rats have been reported to be 1910 mg/kg for males and 1040 mg/kg for females.[10] A study on a Cannabis sativa L. extract determined an oral LD50 of over 5000 mg/kg in rats.[11] It is important to note that these values are not directly transferable to delta-8-THC acetate.

The primary concern for acute toxicity of delta-8-THC acetate is inhalation of its pyrolysis product, ketene. Ketene is a potent lung toxicant.[2]

Table 1: Acute Toxicity Data (Ketene)

| Species | Route | Exposure | Effect | Reference |

|---|---|---|---|---|

| Mouse | Inhalation | 10 min | LC50: 200 ppm | [12] |

| Rat | Inhalation | 4 hours | LC50: 13 ppm |[1] |

In Vitro Cytotoxicity

There is a lack of published studies on the in vitro cytotoxicity of delta-8-THC acetate on human lung cell lines such as A549 (alveolar adenocarcinoma) and BEAS-2B (normal bronchial epithelium).

Studies on the related compound, delta-9-THC, have shown cytotoxic effects on these cell lines.

Table 2: In Vitro Cytotoxicity of Delta-9-THC

| Cell Line | Compound | Exposure Time | Effect | Reference |

|---|---|---|---|---|

| A549 | Delta-9-THC | 24 hours | Apoptosis induction | [13] |

| BEAS-2B | Delta-9-THC | 24 hours | Decreased cell viability |[14] |

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, micronucleus assay) for delta-8-THC acetate have been identified in the public domain.

However, studies on other synthetic cannabinoids have indicated a potential for genotoxicity. For instance, some synthetic cannabinoids have been shown to increase the frequency of sister chromatid exchanges in cultured human lymphocytes.[1][12] Other research has demonstrated the mutagenic capacity of certain synthetic cannabinoids in human TK6 cells.[13][15][16]

Experimental Protocols

Detailed experimental protocols for the toxicological screening of delta-8-THC acetate are not available in the literature due to a lack of specific studies. However, standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for these assessments.

Thermal Degradation and Ketene Trapping

Objective: To detect and quantify ketene formation upon heating of delta-8-THC acetate.

General Protocol:

-

A sample of delta-8-THC acetate is placed in a device that simulates vaping temperatures.

-

The vapor produced is passed through a trapping solution containing a derivatizing agent (e.g., benzylamine).

-

Ketene reacts with the trapping agent to form a stable adduct.

-

The resulting solution is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the adduct, thereby confirming the presence and amount of ketene.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Vaping THC-O Acetate: Potential for Another EVALI Epidemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THC-O Acetate linked to severe lung disease | Center for Tobacco Control Research and Education [tobacco.ucsf.edu]

- 4. mjbizdaily.com [mjbizdaily.com]

- 5. youtube.com [youtube.com]

- 6. ∆8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Guide to Delta-8 vs. THCOa: Extraction, Products, Safety, Legality, Testing & More [acslab.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute Toxicity and Pharmacokinetic Profile of an EU-GMP-Certified Cannabis sativa L. in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. criver.com [criver.com]

- 15. mdpi.com [mdpi.com]

- 16. Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

In Vivo Metabolism and Metabolite Identification of Delta-8-THC-O-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delta-8-tetrahydrocannabinol-O-acetate (delta-8-THC-O) is a synthetic analog of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC), a psychoactive cannabinoid found in the Cannabis plant. Marketed as a prodrug of delta-8-THC, it is hypothesized to offer increased bioavailability and a delayed onset of effects. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism of delta-8-THC-O, focusing on metabolite identification and the experimental methodologies used in this field of study. While direct in vivo pharmacokinetic data for delta-8-THC-O-acetate is limited in publicly available literature, this guide synthesizes existing in vitro evidence and the well-established metabolic pathways of delta-8-THC to present a scientifically grounded projection of its metabolic fate.

Introduction

Delta-8-THC-O-acetate is an acetylated form of delta-8-THC. The addition of the acetate (B1210297) group increases the lipophilicity of the molecule, which is theorized to enhance its absorption and ability to cross the blood-brain barrier. It is believed that once administered, the acetate group is rapidly cleaved by enzymes in the body, releasing the active delta-8-THC. This conversion is a critical step in its pharmacological activity. Understanding the metabolic pathway of delta-8-THC-O is essential for predicting its efficacy, duration of action, and potential for drug-drug interactions.

Proposed Metabolic Pathway of Delta-8-THC-O-Acetate

The primary metabolic pathway of delta-8-THC-O-acetate is initiated by deacetylation, followed by the established metabolic route of delta-8-THC.

Deacetylation to Delta-8-THC

In vitro studies using human liver microsomes have demonstrated that delta-8-THC-O-acetate is rapidly hydrolyzed to delta-8-THC.[1][2] This enzymatic reaction is primarily mediated by carboxylesterases, specifically CES1c and CES2.[1][2] This initial conversion is crucial as delta-8-THC-O-acetate itself is not considered pharmacologically active.

Metabolism of Delta-8-THC

Once delta-8-THC is formed, it undergoes metabolism primarily in the liver through the cytochrome P450 (CYP) enzyme system. The major metabolic steps include:

-

Hydroxylation: The primary active metabolite, 11-hydroxy-delta-8-tetrahydrocannabinol (11-OH-delta-8-THC), is formed through hydroxylation of the C11 position. This reaction is mainly catalyzed by CYP2C9 and CYP3A4.[3] 11-OH-delta-8-THC is also psychoactive and contributes significantly to the overall effects.

-

Oxidation: 11-OH-delta-8-THC is further oxidized to 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (delta-8-THC-COOH), an inactive metabolite.

-

Glucuronidation: Delta-8-THC-COOH can be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted in the urine and feces.

The following diagram illustrates the proposed metabolic cascade:

Quantitative Data

Due to the novelty of delta-8-THC-O-acetate, there is a scarcity of published in vivo pharmacokinetic studies. The following tables are based on data from in vitro studies and pharmacokinetic data for delta-8-THC, which serves as a proxy for the expected behavior of delta-8-THC-O-acetate following its rapid conversion.

Table 1: In Vitro Enzymatic Hydrolysis of Delta-8-THC-O-Acetate

| Parameter | Value | Reference |

| Enzyme(s) | Carboxylesterase 1C (CES1c), Carboxylesterase 2 (CES2) | [1][2] |

| Matrix | Pooled Human Liver Microsomes (HLM) | [1][2] |

| Outcome | Rapid and time-dependent hydrolysis to delta-8-THC | [1][2] |

| Conversion Time | Almost complete conversion within 60 minutes | [1][2] |

Table 2: Pharmacokinetic Parameters of Delta-8-THC in Rats (Intravenous Administration)

| Parameter | Value (mean ± SD) | Reference |

| Dose | 0.6 mg/kg | [4] |

| Cmax | Not applicable (IV) | [4] |

| AUC (0-inf) | 139 ± 29 ng*h/mL | [4] |

| Half-life (t½) | 1.1 ± 0.2 h | [4] |

| Clearance (CL) | 4.4 ± 0.9 L/h/kg | [4] |

| Volume of Distribution (Vd) | 6.5 ± 1.1 L/kg | [4] |

Table 3: Pharmacokinetic Parameters of Delta-8-THC and its Metabolites in Rats (Oral Administration in MCT Oil)

| Analyte | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (0-last) (ng*h/mL) | Reference |

| Delta-8-THC | 10 | 6 (median) | 5.3 ± 2.1 | 29.3 ± 9.6 | [4] |

| 11-OH-Delta-8-THC | 10 | 6 (median) | 1.9 ± 0.7 | 8.9 ± 3.1 | [4] |

| COOH-Delta-8-THC | 10 | 8 (median) | 13.7 ± 4.5 | 114 ± 38 | [4] |

Note: The oral bioavailability of delta-8-THC is expected to be low and variable due to first-pass metabolism. The prodrug delta-8-THC-O-acetate is anticipated to enhance this bioavailability, though quantitative in vivo data is not yet available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of in vivo metabolism of delta-8-THC-O-acetate.

In Vivo Animal Study Protocol (Rodent Model)

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profiles of delta-8-THC-O-acetate and its primary metabolites.

Workflow Diagram:

Detailed Steps:

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimated for at least one week before the experiment.

-

Dosing Solution: Delta-8-THC-O-acetate is dissolved in a suitable vehicle, such as a mixture of ethanol, Cremophor EL, and saline for intravenous (IV) administration, or in medium-chain triglyceride (MCT) oil for oral gavage.

-

Administration:

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered via oral gavage.

-

Intravenous (IV): A single dose (e.g., 1 mg/kg) is administered via a tail vein injection.

-

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein into heparinized tubes at multiple time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Sample Extraction (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., deuterated analogs of the analytes).

-

Add 500 µL of a mixture of hexane (B92381) and ethyl acetate (9:1, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: (See Section 4.2 for a detailed protocol).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Analytical Method: LC-MS/MS for Quantification in Plasma

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of delta-8-THC-O-acetate, delta-8-THC, 11-OH-delta-8-THC, and delta-8-THC-COOH in plasma.

Workflow Diagram:

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

Table 4: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Delta-8-THC-O-Acetate | 357.2 | 297.2 |

| Delta-8-THC | 315.2 | 193.1 |

| 11-OH-Delta-8-THC | 331.2 | 313.2 |

| Delta-8-THC-COOH | 345.2 | 299.2 |

| Delta-8-THC-d3 (IS) | 318.2 | 196.1 |

Conclusion and Future Directions

The available evidence strongly suggests that delta-8-THC-O-acetate functions as a prodrug, undergoing rapid deacetylation to the pharmacologically active delta-8-THC in vivo. The subsequent metabolic pathway mirrors that of delta-8-THC, leading to the formation of 11-OH-delta-8-THC and delta-8-THC-COOH. While in vitro data provides a solid foundation for this metabolic scheme, there is a pressing need for comprehensive in vivo pharmacokinetic studies in animal models and eventually in humans. Such studies are crucial to definitively characterize the absorption, distribution, metabolism, and excretion (ADME) profile of delta-8-THC-O-acetate, quantify its potential for enhanced bioavailability, and establish a clearer understanding of its safety and efficacy profile for both research and potential therapeutic applications. Future research should focus on generating robust quantitative data to fill the current knowledge gaps and provide a more complete picture of the in vivo behavior of this novel synthetic cannabinoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic hydrolysis of ∆8-THC-O, ∆9-THC-O, 11-α-HHC-O, and 11-β-HHC-O by pooled human liver microsomes to generate ∆8-THC, ∆9-THC, 11-α-HHC, and 11-β-HHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Two Nanoemulsion Formulations of Δ8-Tetrahydrocannabinol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape of Delta-8-THC Acetate for Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current regulatory status of delta-8-tetrahydrocannabinol (B88935) acetate (B1210297) (delta-8-THC acetate) for scientific research purposes. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering clarity on the legal framework, outlining pathways for research approval, and detailing essential experimental protocols. As the legal and scientific understanding of synthetic cannabinoids continues to evolve, this document reflects the landscape as of late 2025.

Executive Summary: A Complex and Restrictive Environment

Delta-8-THC acetate, a synthetic analog of delta-8-THC, occupies a precarious position in the regulatory world. Unlike naturally occurring cannabinoids found in hemp, its synthetic origin places it under stringent control in most jurisdictions. In the United States, the Drug Enforcement Administration (DEA) unequivocally classifies delta-8-THC acetate as a Schedule I controlled substance, rendering its possession, manufacture, and distribution illegal outside of a rigorously controlled research setting. This classification stems from the interpretation that the 2018 Farm Bill's legalization of hemp and its derivatives does not extend to synthetically produced cannabinoids.

For scientists wishing to investigate the therapeutic potential or toxicological profile of delta-8-THC acetate, a clear understanding of the multi-layered approval process is paramount. This guide will dissect the regulatory requirements in the United States, European Union, Canada, and Australia, providing a roadmap for navigating the necessary applications and compliance measures. Furthermore, it will present available scientific data on experimental protocols for its synthesis, purification, and analysis, alongside a discussion of its known and potential biological effects.

Regulatory Status: A Global Overview

The legal status of delta-8-THC acetate is largely defined by its classification as a synthetic cannabinoid. The following table summarizes its regulatory standing in key regions.

| Jurisdiction | Regulatory Body | Legal Status for General Use | Pathway for Scientific Research | Key Regulations |

| United States | Drug Enforcement Administration (DEA), Food and Drug Administration (FDA) | Illegal (Schedule I Controlled Substance)[1][2][3][4][5][6] | DEA Research Registration (Form 225) and for human studies, an FDA Investigational New Drug (IND) application.[1][2][3][4] | Controlled Substances Act (CSA), Agriculture Improvement Act of 2018 (Farm Bill) |

| European Union | European Medicines Agency (EMA) & National Competent Authorities | Generally controlled under national drug laws. | Scientific advice from EMA; authorization from national authorities required.[7][8] | National narcotics and medicines legislation. |

| Canada | Health Canada | Controlled substance (Schedule II of the Controlled Drugs and Substances Act).[9] | Research License and in some cases, a Section 56 Exemption under the Controlled Drugs and Substances Act.[4][10][11][12] | Controlled Drugs and Substances Act, Cannabis Act. |

| Australia | Therapeutic Goods Administration (TGA), Office of Drug Control (ODC) | Prohibited/Restricted. Synthetic cannabinoids are generally considered controlled substances.[13][14][15] | Approval from a recognized Human Research Ethics Committee (HREC) and relevant state/territory health department permits; TGA approval for clinical trials.[13][16][17] | Therapeutic Goods Act 1989, Narcotic Drugs Act 1967. |

Pathways for Scientific Research: A Step-by-Step Guide

Engaging in scientific research with delta-8-THC acetate requires navigating a complex and rigorous approval process. The following sections detail the necessary steps in the United States, European Union, Canada, and Australia.

United States

In the United States, research with Schedule I substances is a two-pronged process involving the DEA and, for clinical trials, the FDA.

Workflow for Research Approval in the United States:

Detailed Steps:

-

DEA Research Registration:

-

Application: Researchers must submit a DEA Form 225, the "New Application for Registration under Controlled Substances Act of 1970."[1][7][18]

-

Protocol Submission: A detailed research protocol must be submitted to the DEA. This protocol should include the study's purpose, the quantity of the substance required, and the security measures in place for its storage and handling.[1]

-

Review: The DEA will review the applicant's qualifications and the scientific merit of the research protocol.

-

-

FDA Investigational New Drug (IND) Application (for Human Studies):

-

Pre-IND Meeting: It is highly recommended to request a pre-IND meeting with the FDA to discuss the proposed research and receive guidance.[19][20][21]

-

IND Submission: The IND application must contain comprehensive information, including preclinical data from animal studies, manufacturing information, and detailed clinical trial protocols.[3][19][20][22]

-

FDA Review: The FDA has 30 days to review the IND for safety. If no issues are raised, the IND becomes effective, and clinical trials can begin.[19] The FDA can place a "clinical hold" if they have safety concerns that need to be addressed.[19]

-

European Union